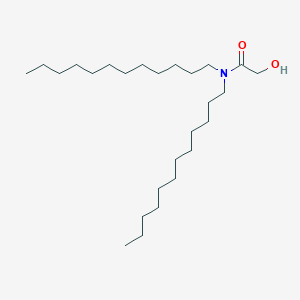

N,N-didodecyl-2-hydroxyacetamide

Beschreibung

Eigenschaften

Molekularformel |

C26H53NO2 |

|---|---|

Molekulargewicht |

411.7 g/mol |

IUPAC-Name |

N,N-didodecyl-2-hydroxyacetamide |

InChI |

InChI=1S/C26H53NO2/c1-3-5-7-9-11-13-15-17-19-21-23-27(26(29)25-28)24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-25H2,1-2H3 |

InChI-Schlüssel |

WOINIHBUMSBPQL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically involves the acylation of didodecylamine with a suitable 2-hydroxyacetyl precursor, such as chloroacetic acid derivatives or activated esters. The key step is the formation of the amide bond between the amine and the 2-hydroxyacetyl moiety.

Method 1: Direct Amidation Using Chloroacetic Acid Derivatives

- Reagents : Didodecylamine, chloroacetic acid or chloroacetyl chloride, base (e.g., triethylamine or sodium hydroxide)

- Procedure :

- Didodecylamine is dissolved in an inert solvent such as dichloromethane or toluene.

- Chloroacetyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- The mixture is stirred under nitrogen atmosphere to avoid moisture.

- A base such as triethylamine is added to neutralize the hydrochloric acid formed.

- The reaction mixture is warmed to room temperature and stirred for several hours to complete amidation.

- The product is extracted, washed, and purified by recrystallization or chromatography.

- Notes : This method yields N-(didodecyl)-2-chloroacetamide intermediate, which can be further hydrolyzed to the hydroxyacetamide if necessary.

Method 2: Hydrolysis of N-(Didodecyl)-2-Chloroacetamide

- Reagents : N-(Didodecyl)-2-chloroacetamide, aqueous base (NaOH), water/solvent mixture

- Procedure :

- The chloroacetamide intermediate is dissolved in a suitable solvent such as ethanol-water mixture.

- Aqueous NaOH is added to hydrolyze the chloro group to the hydroxy group.

- The reaction is heated under reflux for several hours.

- Upon completion, the reaction mixture is neutralized with acid (e.g., HCl).

- The product this compound is isolated by extraction and purified.

- Yield and Purity : Typically high yields (70–85%) with purity >95% after recrystallization.

Method 3: Coupling Using Activated Esters or Acid Chlorides

- Reagents : Didodecylamine, 2-hydroxyacetic acid activated ester (e.g., N-hydroxysuccinimide ester), or 2-hydroxyacetyl chloride

- Procedure :

- The activated ester or acid chloride of 2-hydroxyacetic acid is prepared or purchased.

- Didodecylamine is added to the solution of activated ester/acid chloride in anhydrous solvent.

- Reaction proceeds at low temperature initially, then warmed to room temperature.

- After completion, the reaction mixture is quenched, and the product is purified.

- Advantages : This method offers better control over reaction specificity and fewer side products.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Dichloromethane, Toluene, Ethanol | Anhydrous conditions preferred |

| Temperature | 0–5 °C (initial), then room temp | Controls reaction rate and selectivity |

| Reaction Time | 2–24 hours | Depends on reagent and method |

| Base | Triethylamine, NaOH | Neutralizes acid byproducts |

| Purification | Recrystallization, Chromatography | Ensures high purity |

| Yield | 70–90% | Influenced by reaction conditions and purification |

Research Findings and Analytical Characterization

Radiolytic Stability : Studies on diglycolamides related to this compound indicate that the amide bond and hydroxy group are susceptible to radiolytic cleavage, particularly under gamma irradiation, with degradation primarily occurring at the diglycolamide center rather than the alkyl side chains.

Extraction Performance : The didodecyl substituents increase lipophilicity, improving solubility in aliphatic diluents like n-dodecane, which is beneficial for solvent extraction applications.

Spectroscopic Analysis : Products are confirmed by UHPLC-ESI-MS, showing characteristic mass-to-charge ratios for the protonated molecules and fragmentation patterns consistent with the proposed structures.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Amidation with Chloroacetyl Chloride | Didodecylamine, Chloroacetyl chloride, Triethylamine | 0–5 °C to RT, inert atmosphere | 75–85 | Straightforward, widely used | Requires moisture control |

| Hydrolysis of Chloroacetamide | N-(Didodecyl)-2-chloroacetamide, NaOH | Reflux in ethanol-water | 70–80 | Converts intermediate to hydroxy | Additional step, longer time |

| Coupling with Activated Ester | Didodecylamine, N-hydroxysuccinimide ester of 2-hydroxyacetic acid | Anhydrous solvent, RT | 80–90 | High specificity, fewer side products | Requires activated ester synthesis |

Analyse Chemischer Reaktionen

Types of Reactions: N,N-didodecyl-2-hydroxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acids.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N,N-didodecyl-2-hydroxyacetamide has several scientific research applications, including:

Chemistry: Used as an extractant in solvent extraction processes for the separation of actinides from high-level liquid waste.

Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.

Industry: Employed in the nuclear industry for the reprocessing of spent nuclear fuel and the separation of valuable elements

Wirkmechanismus

The mechanism of action of N,N-didodecyl-2-hydroxyacetamide involves its ability to form complexes with metal ions. The compound interacts with metal ions through its hydroxyl and amide groups, facilitating the extraction and separation of these ions from complex mixtures. This property is particularly useful in the nuclear industry for the separation of actinides from high-level liquid waste .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key Compounds for Comparison:

Properties: Highly polar, water-miscible, boiling point 164.5–167.5°C . Applications: Solvent in pharmaceuticals and polymers .

N,N-Diethylacetamide

- Structure : Ethyl groups on nitrogen.

- Properties : Moderately polar, used in specialty chemical synthesis .

N-Dodecylacetamide Structure: Single dodecyl chain on nitrogen.

N,N-Diethyl-2-hydroxyacetamide

- Structure : Ethyl groups and a hydroxy group at the α-position.

- Properties : Enhanced hydrogen-bonding capacity due to the hydroxy group .

N,N-Didodecyl-2-hydroxyacetamide :

- Structure : Two dodecyl chains and a hydroxy group.

Physical and Chemical Properties

Notes:

- The hydroxy group in this compound may enhance intermolecular hydrogen bonding compared to non-hydroxylated analogs like DMAC .

- The dual dodecyl chains significantly increase molecular weight and lipophilicity, reducing solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.